The Biological Significance of 9,13-di-cis-retinoic acid: A Technical Guide for Researchers
The Biological Significance of 9,13-di-cis-retinoic acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of 9,13-di-cis-retinoic acid (9,13dcRA), a naturally occurring stereoisomer of retinoic acid. While often considered a metabolite of 9-cis-retinoic acid, emerging evidence reveals its distinct biological activities, particularly in the modulation of critical signaling pathways implicated in tissue remodeling and fibrosis. This document serves as a technical resource for researchers, scientists, and drug development professionals investigating retinoid signaling and its therapeutic potential.
Introduction: Beyond a Mere Metabolite
Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). While all-trans-retinoic acid (atRA) is the canonical ligand for RARs, and 9-cis-retinoic acid (9cRA) can activate both RARs and RXRs, the specific roles of other isomers are less understood.[1][2]
9,13-di-cis-retinoic acid has been identified as a major, stable circulating metabolite of 9cRA in vivo.[3][4] For some time, its biological significance was debated, with some studies suggesting it to be relatively inactive. However, recent investigations have unveiled a specific and potent function for 9,13dcRA, particularly in the context of liver pathophysiology. This guide will illuminate the known mechanisms of action of 9,13dcRA, focusing on its interaction with RARα and the subsequent activation of the Transforming Growth Factor-beta (TGF-β) pathway.
Physicochemical Properties and Endogenous Occurrence
9,13dcRA is a geometric isomer of retinoic acid with the chemical formula C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[5] It is endogenously present in plasma, with its levels increasing after the administration of 9cRA.[4] Studies in rats have shown that 9,13dcRA and 9cRA can be interconverted, suggesting a dynamic relationship between these two isomers in vivo.[6] Notably, 9,13dcRA exhibits little to no affinity for cellular retinoic acid binding proteins (CRABPs) I and II, which may influence its intracellular trafficking and availability to nuclear receptors.[6]
Table 1: Comparative Properties of Key Retinoic Acid Isomers
| Property | all-trans-Retinoic Acid (atRA) | 9-cis-Retinoic Acid (9cRA) | 13-cis-Retinoic Acid (13cRA) | 9,13-di-cis-Retinoic Acid (9,13dcRA) |
| Primary Receptor Binding | RARs | RARs and RXRs | Low affinity for RARs/RXRs; acts as a pro-drug for atRA | RARα |
| Known Biological Roles | Broad roles in development, differentiation, and proliferation | Regulation of genes via RAR-RXR and RXR-RXR dimers | Acne treatment, neuroblastoma therapy (often as a pro-drug) | Activation of TGF-β pathway, potential role in liver fibrosis |
| Endogenous Status | Primary active metabolite of Vitamin A | Endogenous, but at very low levels | Present endogenously | Major metabolite of 9cRA |
| CRABP Binding | High | High | Low | Very Low to None[6] |
Mechanism of Action: A Specific Interaction with RARα and TGF-β Activation
The most well-characterized biological function of 9,13dcRA is its ability to induce the activation of latent TGF-β in hepatic stellate cells (HSCs), the primary cell type involved in liver fibrosis.[3][6] This process is initiated by the specific interaction of 9,13dcRA with the Retinoic Acid Receptor alpha (RARα).
The proposed signaling cascade is as follows:
-
RARα Transactivation: 9,13dcRA enters the nucleus and binds to RARα. This binding event leads to the transactivation of the receptor.[3]
-
Induction of RARα and RARβ Expression: Treatment of HSCs with 9,13dcRA leads to an increased expression of both RARα and RARβ mRNA.[6]
-
Upregulation of Tissue Plasminogen Activator (tPA): The activated RARα, in a heterodimeric partnership with RXR, binds to retinoic acid response elements (RAREs) in the promoter region of the gene encoding tissue-type plasminogen activator (tPA), leading to its increased transcription and production.[6]
-
Plasmin Generation: Secreted tPA converts plasminogen, present in the extracellular matrix, into the active serine protease, plasmin.
-
Activation of Latent TGF-β: Plasmin proteolytically cleaves the latency-associated peptide (LAP) from the latent TGF-β complex, releasing the active TGF-β molecule.[7]
-
Pro-fibrotic Downstream Effects: Active TGF-β then binds to its own receptors on the surface of HSCs, initiating a signaling cascade that leads to the increased synthesis of extracellular matrix proteins, such as type I procollagen, a hallmark of fibrosis.[3]
This pathway highlights a specific, and potentially pathological, role for 9,13dcRA in liver disease. Studies have shown that levels of 9,13dcRA are elevated during the activation of HSCs in vitro and in an in vivo rat model of hepatic fibrosis, correlating with increased expression of RARα, tPA, TGF-β, and type I procollagen.[3]
Caption: Signaling pathway of 9,13dcRA-mediated TGF-β activation in hepatic stellate cells.
Experimental Protocols for the Investigation of 9,13-di-cis-retinoic acid
The study of 9,13dcRA requires meticulous experimental design to differentiate its effects from other retinoid isomers. All manipulations should be performed under yellow or dim red light to prevent photoisomerization.
Quantification of 9,13-di-cis-retinoic acid in Biological Samples
Rationale: Accurate quantification is essential to determine the physiological concentrations of 9,13dcRA and to monitor its metabolic fate. Due to the presence of multiple isomers, chromatographic separation is critical.
Methodology: HPLC-MS/MS
-
Sample Preparation:
-
Protect samples from light and heat at all times.
-
For plasma/serum: Add two volumes of acetonitrile containing an internal standard (e.g., a deuterated retinoid) to one volume of sample to precipitate proteins.
-
For tissues: Homogenize tissue in a suitable buffer on ice, followed by protein precipitation with acetonitrile.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for extraction.
-
-
Liquid-Liquid Extraction:
-
Add an equal volume of hexane to the supernatant.
-
Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the retinoids.
-
Repeat the extraction twice more and pool the hexane fractions.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to achieve separation of the isomers.
-
Detect and quantify the eluting compounds using a tandem mass spectrometer (MS/MS) in selected reaction monitoring (SRM) mode for high sensitivity and specificity.
-
RARα Transactivation Assay
Rationale: A reporter gene assay is a robust method to quantify the ability of a ligand to activate a specific nuclear receptor and initiate gene transcription.
Methodology: Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human RARα.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs (e.g., pGL3-RARE-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter for normalization of transfection efficiency.
-
-
-
Ligand Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 9,13dcRA, atRA (positive control), and a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the ligand concentration to generate dose-response curves and determine the EC₅₀ value.
-
Caption: Workflow for a luciferase reporter assay to assess RARα transactivation by 9,13dcRA.
Therapeutic Implications and Future Directions
The specific role of 9,13dcRA in promoting TGF-β-mediated fibrogenesis in the liver presents a potential therapeutic target. Antagonizing the interaction between 9,13dcRA and RARα could be a novel strategy for the treatment of liver fibrosis. Conversely, in other contexts, the controlled activation of TGF-β can be beneficial, for instance in wound healing.
Further research is required to fully elucidate the biological significance of 9,13-di-cis-retinoic acid. Key areas for future investigation include:
-
Receptor Binding Affinities: Quantitative determination of the binding affinities of 9,13dcRA for all RAR and RXR subtypes.
-
Broader Physiological Roles: Investigation of the effects of 9,13dcRA in other tissues and cell types, particularly in the context of immunology and cancer, where other retinoids and TGF-β play crucial roles.
-
Enzymatic Regulation: Identification of the specific enzymes responsible for the isomerization of 9cRA to 9,13dcRA and the reverse reaction.
-
In Vivo Studies: Utilization of animal models of various diseases to understand the in vivo effects of modulating 9,13dcRA levels or its signaling pathway.
References
-
Okuno, M., Moriwaki, H., Imai, S., Muto, Y., Kawada, N., Suzuki, Y., & Kojima, S. (1997). 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-beta via RAR alpha in a human liver stellate cell line, LI90. FEBS letters, 407(3), 291–295. [Link]
-
Okuno, M., Moriwaki, H., Imai, S., Muto, Y., & Kojima, S. (2000). Increased 9,13-di-cis-retinoic acid in rat hepatic fibrosis: implication for a potential link between retinoid loss and TGF-beta mediated fibrogenesis in vivo. Journal of hepatology, 32(5), 781–791. [Link]
-
Okuno, M., & Kojima, S. (1997). 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-β via RARα in a human liver stellate cell. CORE. [Link]
-
Benson, M. J., Pino-Lagos, K., Rosemblatt, M., & Noelle, R. J. (2007). Retinoic Acid Can Directly Promote TGF-β-Mediated Foxp3+ Treg Cell Conversion of Naive T Cells. Journal of Experimental Medicine, 204(8), 1735–1740. [Link]
-
Tzimas, G., Sass, J. O., Wittfoht, W., Elmazar, M. M., Ehlers, K., & Nau, H. (1994). Identification of 9,13-dicis-retinoic acid as a major plasma metabolite of 9-cis-retinoic acid and limited transfer of 9-cis-retinoic acid and 9,13-dicis-retinoic acid to the mouse and rat embryos. Drug metabolism and disposition: the biological fate of chemicals, 22(6), 928–936. [Link]
-
Ott, F., Bollag, W., & Geiger, J. M. (1996). Oral 9-cis-retinoic acid versus 13-cis-retinoic acid in acne therapy. Dermatology (Basel, Switzerland), 193(2), 124–126. [Link]
-
Chen, Y. T., & Chiu, H. W. (2017). Combined Treatment With TGF-β1, Retinoic Acid, and Lactoferrin Robustly Generate Inducible Tregs (iTregs) Against High Affinity Ligand. Frontiers in immunology, 8, 149. [Link]
-
Bohn, T., Desmarchelier, C., El, S. N., Keijer, J., van Schothorst, E., & Rühl, R. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition reviews, 76(12), 929–941. [Link]
-
IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1999). 9-cis-Retinoic acid. In IARC Handbooks of Cancer Prevention, Volume 3: Retinoids (pp. 187-206). IARC. [Link]
-
Schnapper, H. W., & Brees, D. K. (2012). Retinoid and TGF-β families: Crosstalk in development, neoplasia, immunity and tissue repair. Cytokine & growth factor reviews, 23(1-2), 1–11. [Link]
-
Giannini, F., Maestro, R., Vukosavljevic, T., Pomponi, F., & Boiocchi, M. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use. International journal of cancer, 70(2), 194–200. [Link]
-
Tsukada, M., Schröder, M., Roos, T. C., Chandraratna, R. A., Reichert, U., & Orfanos, C. E. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. The Journal of investigative dermatology, 115(2), 321–327. [Link]
-
Lee, M. T., Chen, Y. T., & Chiu, H. W. (2021). Treatment of 13-cis retinoic acid and 1,25-dihydroxyvitamin D3 inhibits TNF-alpha-mediated expression of MMP-9 protein and cell invasion through the suppression of JNK pathway and microRNA 221 in human pancreatic adenocarcinoma cancer cells. PloS one, 16(3), e0248001. [Link]
-
Tzimou, A., & Zouboulis, C. C. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 39(3), 220–224. [Link]
-
Bohn, T., Desmarchelier, C., El, S. N., Keijer, J., van Schothorst, E., & Rühl, R. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. ResearchGate. [Link]
-
Nimtz, L., Kubickova, A., & Fritsche, E. (2022). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. ALTEX, 39(1), 55–72. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6419708, 9,13-Di-cis-retinoic acid. Retrieved January 31, 2026, from [Link].
-
Pignatello, M., Wolos, A., Wolos, A. M., & Eichele, G. (2014). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The FEBS journal, 281(16), 3617–3627. [Link]
-
Veal, G. J., Errington, J., Rowbotham, S. P., Illingworth, S., Malik, G., Cole, M., ... & Pearson, A. D. (2012). Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. British journal of cancer, 106(4), 662–669. [Link]
-
McClean, K. C., & Kane, M. A. (2010). Retinoic acid stability in stem cell cultures. Stem cells and development, 19(4), 565–572. [Link]
- Boehm, M. F., & Heyman, R. A. (1995). Methods for the synthesis of 9-cis retinoids and their novel intermediates. U.S. Patent No. 5,475,133. Washington, DC: U.S.
-
Sass, J. O., Masgrau, E., Piletta, P. A., Saurat, J. H., & Nau, H. (1995). Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men. Clinical pharmacology and therapeutics, 58(5), 493–501. [Link]
-
Horst, R. L., Reinhardt, T. A., Goff, J. P., Nonnecke, B. J., Gambhir, V. K., Fiorella, P. D., & Napoli, J. L. (1995). Identification of 9-cis,13-cis-retinoic acid as a major circulating retinoid in plasma. Biochemistry, 34(4), 1203–1209. [Link]
-
Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406. [Link]
-
Nimtz, L., Kubickova, A., & Fritsche, E. (2022). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. ALTEX, 39(1), 55–72. [Link]
-
Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et biophysica acta, 1821(1), 21–56. [Link]
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Increased 9,13-di-cis-retinoic acid in rat hepatic fibrosis: implication for a potential link between retinoid loss and TGF-beta mediated fibrogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 9,13-dicis-retinoic acid as a major plasma metabolite of 9-cis-retinoic acid and limited transfer of 9-cis-retinoic acid and 9,13-dicis-retinoic acid to the mouse and rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9,13-Di-cis-retinoic acid | C20H28O2 | CID 6419708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,13-di-cis-Retinoic acid induces the production of tPA and activation of latent TGF-beta via RAR alpha in a human liver stellate cell line, LI90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
